SB 222200

Descripción general

Descripción

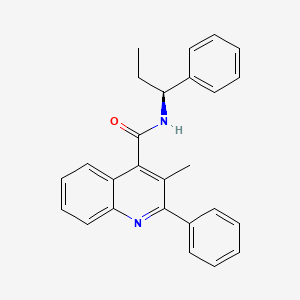

SB-222200 es un antagonista selectivo y de administración oral del receptor NK-3 (NK-3R). Cruza eficazmente la barrera hematoencefálica (BBB) y se ha desarrollado para la investigación relacionada con los trastornos del sistema nervioso central (SNC) . Su estructura química es C26H24N2O, y su peso molecular es de 380,48 g/mol .

Aplicaciones Científicas De Investigación

Las aplicaciones de SB-222200 abarcan varios dominios científicos:

Neurobiología y trastornos del SNC:

Mecanismo De Acción

El mecanismo de SB-222200 implica el bloqueo de los receptores NK-3. Estos receptores forman parte de la familia de las taquininas y desempeñan papeles en la neurotransmisión, la modulación del dolor y otros procesos fisiológicos. Los efectos del compuesto probablemente se deriven de la interrupción de estas vías.

Análisis Bioquímico

Biochemical Properties

SB 222200 interacts with the human NK3 receptor, showing a high degree of selectivity over the NK1 and NK2 receptors . It is a competitive antagonist, meaning it competes with natural ligands for binding to the receptor .

Cellular Effects

The compound exerts its effects on various types of cells by interacting with the NK3 receptor. This interaction can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to the NK3 receptor, inhibiting its function . This binding interaction can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At high doses, the compound can have toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas:: Las rutas sintéticas para SB-222200 no se han divulgado explícitamente en la literatura disponible. Se sintetiza mediante reacciones químicas específicas para lograr su estructura de quinolinecarboxamida.

Condiciones de reacción:: Desafortunadamente, las condiciones detalladas de reacción no son fácilmente accesibles. Los investigadores probablemente emplean una serie de pasos sintéticos que involucran reactivos y catalizadores apropiados.

Producción industrial:: La información sobre los métodos de producción a escala industrial para SB-222200 sigue siendo limitada. Se utiliza principalmente en entornos de investigación.

Análisis De Reacciones Químicas

El comportamiento químico de SB-222200 implica interacciones con el receptor NK-3. Estos son algunos puntos clave:

Afinidad de unión:

Comparación Con Compuestos Similares

Aunque las comparaciones detalladas son escasas, la singularidad de SB-222200 radica en su selectividad para los receptores NK-3. Los compuestos similares incluyen otros antagonistas de los receptores de neurokininas, pero el perfil específico de SB-222200 lo diferencia.

Actividad Biológica

SB-222200, a non-peptide antagonist of the neurokinin-3 receptor (NK3R), has garnered attention for its diverse biological activities and pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of SB-222200, including its mechanisms of action, pharmacokinetics, and implications in various physiological and pathological contexts.

SB-222200, chemically known as (S)-(-)-N-(alpha-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide, selectively antagonizes the human NK3 receptor with high affinity (K(i) = 4.4 nM) and demonstrates significant selectivity over other tachykinin receptors, such as NK1 and NK2 (K(i) > 100,000 nM for NK1) . The compound inhibits neurokinin B (NKB)-induced calcium mobilization in HEK 293 cells expressing NK3R, showcasing its potential to modulate neurokinin signaling pathways.

Pharmacological Profile

The pharmacological profile of SB-222200 includes:

- High Affinity and Selectivity : Demonstrates a 57-fold selectivity for NK3R over NK2R and 100,000-fold over NK1R .

- Central Nervous System Penetration : Effective in crossing the blood-brain barrier, which is critical for its central effects .

- Oral Bioavailability : Exhibits an oral bioavailability of approximately 46% in rats .

Pain Modulation

Recent studies have indicated that SB-222200 can modulate pain responses. For instance, in a study involving mice, pharmacological inhibition of NK3R by SB-222200 resulted in orofacial allodynia and anxiety-like behaviors when administered in the lateral habenula . This suggests a role for NK3R in pain perception and emotional regulation.

Dopamine Regulation

In another study, acute administration of SB-222200 was shown to attenuate cocaine-induced hyperactivity in mice. The compound increased dopamine D1 receptor density in the striatum by 19.7%, indicating that NK3R blockade may enhance dopaminergic signaling . This finding highlights the potential implications of SB-222200 in addiction and reward-related behaviors.

Table: Summary of Key Findings on SB-222200

Implications in Disease Models

SB-222200 has been implicated in various disease models due to its ability to modulate neurokinin signaling. For example:

- Inflammation : Recent research identified SB-222200 as a novel inhibitor of the NLRP3 inflammasome, suggesting its potential use in treating inflammation-related diseases by blocking NLRP3 assembly .

- Reproductive Health : The compound has been shown to affect reproductive hormone levels and spermatogenesis, indicating a role in reproductive health .

Propiedades

IUPAC Name |

3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O/c1-3-22(19-12-6-4-7-13-19)28-26(29)24-18(2)25(20-14-8-5-9-15-20)27-23-17-11-10-16-21(23)24/h4-17,22H,3H2,1-2H3,(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNYRKWJSMQECI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938540 | |

| Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174635-69-9 | |

| Record name | 3-Methyl-2-phenyl-N-((1S)-1-phenylpropyl)quinoline-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174635-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 222200 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.